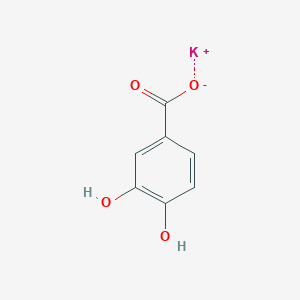

Potassium 3,4-dihydroxybenzoate

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJCFBMUBQIHJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668229 | |

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91753-30-9 | |

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications of 3,4 Dihydroxybenzoate

Chemoenzymatic Synthesis Approaches for Protocatechuic Acid Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. This hybrid approach is particularly useful for the synthesis of complex phenolic compounds and their derivatives, offering mild reaction conditions and high specificity.

Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds using molecular oxygen as the oxidant, producing only water as a by-product. daneshyari.com These enzymes have been employed in the synthesis and modification of catechol derivatives, including those related to protocatechuic acid.

Research has shown that laccase from Rhus vernicifera can catalyze the oxidation of catechol derivatives. nih.gov While 3,4-dihydroxyphenylalanine (DOPA) and its esters are not preferred substrates compared to catechol itself, their reaction with laccase is notable. nih.gov The reactivity of other catechol derivatives like pyrogallol (B1678534) and gallic acid with laccase's type 1 copper has also been investigated, demonstrating the enzyme's potential for modifying compounds with a 3,4-dihydroxybenzene structure. nih.gov

In another application, laccase from the fungus Trametes hirsuta was used for the derivatization of the flavonoid dihydroquercetin with p-aminobenzoic acid in a biphasic system, achieving a yield of approximately 68 mol%. nih.gov Such laccase-catalyzed heterocoupling reactions showcase a powerful method for creating novel derivatives by linking phenolic structures like PCA to other functional molecules. nih.gov

Chemical Synthesis of Protocatechuic Acid and its Salts

The chemical synthesis of protocatechuic acid and its derivatives remains a cornerstone of its production and modification. Various methods have been developed, from classical approaches to modern, greener alternatives.

Protocatechuic acid, like many polyphenols, undergoes biotransformation in the body to form conjugates such as sulfates. researchgate.netnih.gov The synthesis of these metabolites is crucial for studying their biological activities. A straightforward and reproducible method for preparing PCA monosulfates involves the reaction of the parent phenolic acid with sulfur trioxide-N-triethylamine. researchgate.net This process has been shown to produce two main products: PCA-3-sulfate and PCA-4-sulfate, which can be identified and characterized using mass spectrometry and NMR. researchgate.netnih.gov This hemisynthesis method is considered simpler and safer than previously described procedures, as it avoids the use of pyridine (B92270) and has faster reaction kinetics. nih.gov

The two sulfate (B86663) isomers exhibit different fragmentation behaviors in mass spectrometry and distinct UV spectra, which can be used for their identification in various samples. researchgate.net

Table 1: Synthesis and Characterization of Protocatechuic Acid Monosulfates

| Compound | Synthesis Method | Identification Techniques | Key Findings |

|---|---|---|---|

| PCA-3-sulfate | Reaction of PCA with sulfur trioxide-N-triethylamine | HPLC-DAD-ESI/MS, 1H and 13C NMR | Identified as one of two major monosulfate products. researchgate.netnih.gov |

The esterification of protocatechuic acid is a common strategy to modify its physicochemical properties, particularly its hydrophobicity. unesp.bracs.org Synthesizing a series of alkyl esters with varying chain lengths allows for a systematic study of how lipophilicity influences the compound's activity. acs.org

Alkyl esters of PCA with chain lengths of 4 (P4), 7 (P7), and 10 (P10) carbons have been successfully synthesized. unesp.brresearchgate.net This modification significantly increases the hydrophobicity (as measured by logP) without substantially altering the core redox potential of the molecule. unesp.brresearchgate.net Studies have shown that these esters possess better radical-scavenging capacity than the parent protocatechuic acid. acs.org The increased hydrophobicity can be a determining factor in the design of derivatives for specific applications, such as NADPH oxidase inhibitors. unesp.brresearchgate.net

Table 2: Properties of Protocatechuic Acid and Its Alkyl Esters

| Compound | Alkyl Chain Length | logP | Oxidation Potential (V) |

|---|---|---|---|

| Protocatechuic Acid (P0) | 0 | - | - |

| Butyl Protocatechuate (P4) | 4 | 0.81 - 4.82 | 0.222 - 0.298 |

| Heptyl Protocatechuate (P7) | 7 | 0.81 - 4.82 | 0.222 - 0.298 |

| Decyl Protocatechuate (P10) | 10 | 0.81 - 4.82 | 0.222 - 0.298 |

Data derived from studies on a series of alkyl esters. unesp.brresearchgate.net

The principles of green chemistry, which focus on reducing waste, using less hazardous materials, and improving energy efficiency, are increasingly being applied to the synthesis of pharmaceutical compounds and their precursors. jddhs.com In the context of 3,4-dihydroxybenzoate derivatives, several greener synthetic routes have been developed.

One notable example is the synthesis of β-(3,4-dihydroxyphenyl)lactic acid, a derivative of PCA. asianpubs.orgresearchgate.net A method was developed using palladium on carbon (Pd/C) catalysts for a key reduction step, replacing the traditionally used and highly toxic zinc/mercury (Zn/Hg) catalysts. asianpubs.orgresearchgate.net This green approach resulted in a significantly high hydrogenation yield of 99.7% under optimized conditions and substantially reduced the reaction time. asianpubs.org

Another innovative green technique involves the use of deep eutectic solvents (DESs) as an eco-friendly reaction medium. mdpi.com DESs have been used in the synthesis of molecularly imprinted polymers (MIPs) for the selective extraction of protocatechuic acid, demonstrating their potential to replace volatile and hazardous organic solvents in synthesis and purification processes. mdpi.com The most common industrial synthesis of protocatechuic acid itself involves the alkaline fusion of vanillin, a process that has been refined for high yields. chemcess.comorgsyn.orggoogle.com

Structural Modification and Derivatization Studies of Protocatechuic Acid

Structural modification of the protocatechuic acid scaffold is a key strategy for developing new compounds with tailored properties. The presence of two adjacent phenolic hydroxyl groups and a carboxylic acid group offers multiple sites for derivatization.

A significant challenge in modifying PCA is achieving regioselectivity due to the similar chemical reactivity of the two phenolic hydroxyls. mdpi.com However, methods have been developed for the synthesis of regioselectively protected derivatives. For instance, 3- and 4-monoesterified protocatechuic acid methyl esters have been synthesized from quinic acid through a high-yield biomimetic rearrangement. mdpi.com

Derivatization has also been used to create molecules with specific biological activities. researchgate.netnih.gov For example, 3,4-dihydroxybenzoic acid derivatives have been synthesized by reacting them with amino-alcohols to produce compounds that were evaluated as antioxidants, metal-chelating agents, and selective inhibitors of acetylcholinesterase. researchgate.netnih.gov Furthermore, PCA has been functionalized onto polymers like chitosan (B1678972) to create novel bio-adhesives, mimicking the adhesive properties of mussels. researchgate.net

Synthesis of Hydrazide–Hydrazones of Dihydroxybenzoic Acids

Hydrazide-hydrazones are a versatile class of compounds recognized for their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of these derivatives from dihydroxybenzoic acids is a key area of research aimed at discovering new therapeutic agents. researchgate.netnih.gov

The general synthesis of hydrazide-hydrazones from a dihydroxybenzoic acid involves a two-step process. mdpi.com First, the corresponding dihydroxybenzoic acid ester is treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to form a dihydroxybenzoyl hydrazide. mdpi.comnih.gov This reaction is typically carried out under reflux in a solvent like ethanol (B145695) or methanol. nih.govchemmethod.com For instance, methyl 3,4-dihydroxybenzoate would be reacted with hydrazine hydrate to yield 3,4-dihydroxybenzoyl hydrazide.

In the second step, the newly formed hydrazide is condensed with various substituted aldehydes. mdpi.com This condensation reaction creates the characteristic hydrazone linkage (-CO-NH-N=CH-). The choice of aldehyde is crucial as the substituent on the aldehyde's aromatic ring can significantly influence the biological activity of the final hydrazide-hydrazone derivative. researchgate.net This modular approach allows for the creation of a large library of compounds from a single hydrazide precursor. The chemical structures of the resulting compounds are typically confirmed using spectral methods such as IR, ¹H NMR, and ¹³C NMR. researchgate.netmdpi.com

Research on the synthesis of hydrazide-hydrazones from the isomeric 2,4-dihydroxybenzoic acid has demonstrated the potential of these compounds. Twenty-four such derivatives were synthesized and evaluated, with some showing significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov For example, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide showed a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA. nih.govresearchgate.net Furthermore, derivatives like N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide have exhibited potent antiproliferative activity against cancer cell lines. nih.govresearchgate.net These findings underscore the therapeutic potential that could be unlocked by applying similar synthetic strategies to 3,4-dihydroxybenzoic acid.

| Parent Hydrazide | Reactant Aldehyde | Resulting Hydrazide-Hydrazone | Reported Activity Highlight | Reference |

|---|---|---|---|---|

| 2,4-dihydroxybenzohydrazide | 2-hydroxy-3,5-diiodobenzaldehyde | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Antibacterial (MIC = 3.91 µg/mL vs. MRSA) | nih.govresearchgate.net |

| 2,4-dihydroxybenzohydrazide | 4-nitrobenzaldehyde | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Antiproliferative (IC50 = 0.77 µM vs. LN-229 cancer cells) | nih.govresearchgate.net |

| 4-hydroxybenzohydrazide | Vanillin | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxybenzohydrazide | Laccase inhibitor | nih.gov |

| 4-hydroxybenzohydrazide | Salicylaldehyde | (E)-N'-(2-hydroxybenzylidene)-4-hydroxybenzohydrazide | Laccase inhibitor | nih.gov |

Development of Conjugates for Targeted Delivery Research

The development of conjugates, where a drug molecule is linked to a targeting moiety, is a cornerstone of modern therapeutic research. nih.gov This approach aims to increase the concentration of a drug at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing systemic side effects. nih.gov The chemical properties of 3,4-dihydroxybenzoic acid and its derivatives make them attractive candidates for inclusion in such conjugate systems.

The catechol group of 3,4-dihydroxybenzoate is an excellent chelator of metal ions, particularly iron (III). nih.gov This property is significant in the context of diseases associated with metal dysregulation, such as neurodegenerative disorders. nih.gov Researchers have synthesized derivatives of 3,4-dihydroxybenzoic acid that act as both antioxidants and bio-metal chelating agents. nih.gov These molecules can be considered simple conjugates where the 3,4-dihydroxybenzoyl moiety provides the therapeutic (antioxidant and chelating) action.

More complex conjugates can be designed for targeted drug delivery. In this paradigm, the 3,4-dihydroxybenzoate derivative could serve either as the therapeutic payload, a linker, or a targeting ligand. For instance, its inherent antioxidant and anti-inflammatory properties could be directed to specific tissues by conjugating it to a larger molecule that recognizes cell-surface receptors. wikipedia.org

One strategy involves linking the compound to nanoparticles or polymers. Multifunctional nanoparticles can be engineered for simultaneous targeting, imaging, and therapy. nih.gov A 3,4-dihydroxybenzoate derivative could be covalently attached to the surface of a nanoparticle, such as a superparamagnetic iron oxide (SPIO) particle. nih.gov This conjugate could then be directed to a target site, for example, by attaching a tumor-targeting peptide like the Amino-terminal Fragment (ATF) of the urokinase plasminogen activator. nih.gov

Another approach involves creating conjugates with stimuli-responsive linkers. For example, a doxorubicin-carbon dot conjugate was developed using a hydrazone-based linker (3-hydroxybenzoic acid hydrazide) that is sensitive to acidic pH. rsc.org This system allows for the preferential release of the drug in the acidic microenvironment of tumors. A similar strategy could employ a 3,4-dihydroxybenzoate-based linker. The development of DNA-drug conjugates (DDCs) also represents a frontier in targeted delivery, offering precise control over payload release. chemrxiv.org

| Derivative/Conjugate Type | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 3,4-dihydroxybenzoic acid derivatives | Antioxidant and bio-metal chelation | Compounds showed potent radical scavenging ability and could form stable hexa-coordinated complexes with iron (III). | nih.gov |

| 3,4-dihydroxybenzoic acid derivatives | Cholinesterase inhibition | Derivatives were found to be selective inhibitors of acetylcholinesterase (AChE). | nih.gov |

| Carbon dot-hydrazone-doxorubicin conjugate | pH-triggered drug release | The conjugate released the drug (doxorubicin) faster in acidic pH (tumor environment) than in physiological pH. | rsc.org |

| HPMA copolymer-drug conjugates | Colon-specific drug delivery | Aromatic azo spacers allowed for targeted drug release in the colon. | nih.gov |

Sophisticated Analytical Detection and Quantification Techniques for 3,4 Dihydroxybenzoate

High-Performance Liquid Chromatography (HPLC) Methods for 3,4-Dihydroxybenzoate and Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds, including 3,4-dihydroxybenzoate and its isomers. The primary challenge in the analysis of dihydroxybenzoic acids lies in their structural similarity, which often results in co-elution when using conventional reversed-phase (RP) chromatography alone. sielc.com These isomers possess very similar hydrophobic properties, making their separation difficult with a single retention mechanism. sielc.comresearchgate.net

To overcome this, various HPLC methods have been developed. For instance, a Lichrocart C-18 column with a mobile phase of acetonitrile (B52724) and water (8.5:1.5, v/v) at a flow rate of 0.20 ml/min and UV detection at 254 nm has been used for the analysis of 3,4-dihydroxybenzoic acid. researchgate.net Another approach involves high-speed counter-current chromatography (HSCCC), a liquid-liquid separation technique that eliminates irreversible adsorptive loss of the sample on a solid support. A study successfully separated five dihydroxybenzoic acid isomers, including the 3,4-isomer, using an n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) solvent system. oup.com

| Parameter | Method 1 | Method 2 |

| Technique | HPLC | High-Speed Counter-Current Chromatography (HSCCC) |

| Column/System | Lichrocart C-18 | TBE-300 with 300 mL column |

| Mobile Phase/Solvent System | Acetonitrile/Water (8.5:1.5, v/v) | n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) |

| Flow Rate | 0.20 ml/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 280 nm |

| Analytes | 3,4-Dihydroxybenzoic acid and other compounds | 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid |

| Reference | researchgate.net | oup.com |

Table 1: Exemplary HPLC and HSCCC Conditions for 3,4-Dihydroxybenzoic Acid Analysis

Separation of Dihydroxybenzoic Acid Isomers by Mixed-Mode Chromatography

Mixed-mode chromatography has emerged as a superior technique for the separation of dihydroxybenzoic acid isomers by exploiting subtle differences in both their hydrophobic and ionic properties. sielc.comhelixchrom.com This approach combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, providing enhanced selectivity that is often unachievable with conventional methods. helixchrom.com

Several mixed-mode columns have proven effective for this application. The Primesep D column, for example, utilizes a combination of hydrophobic and ionic interactions to separate isomers of dihydroxybenzoic acids with good selectivity and peak shape. sielc.com Similarly, the Amaze TR column, which incorporates reversed-phase, anion-exchange, and cation-exchange functionalities, can effectively separate these isomers. helixchrom.com These methods are robust, reproducible, and compatible with various detection techniques, including UV and mass spectrometry (MS). helixchrom.com The use of a mobile phase consisting of acetonitrile (MeCN) and a buffer like trifluoroacetic acid (TFA) is common in these separations. sielc.com

| Column | Separation Modes | Mobile Phase | Analytes Separated | Reference |

| Primesep D | Mixed-mode | Acetonitrile, TFA Buffer | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid | sielc.com |

| Amaze TR | Reversed-phase, Anion-exchange, Cation-exchange | 20% Acetonitrile with 15 mM Ammonium Formate pH 3 | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid | helixchrom.com |

Table 2: Mixed-Mode Chromatography Columns and Conditions for Dihydroxybenzoic Acid Isomer Separation

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry for Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC), characterized by the use of columns with smaller particle sizes, offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it becomes a powerful tool for the comprehensive analysis of metabolites in complex biological samples. nih.gov This technique, often referred to as UPLC-MS/MS, is highly efficient and specific, making it suitable for pharmacokinetic studies and metabolomics research. nih.gov

A UPLC-MS/MS method can simultaneously quantify multiple analytes within a short analysis time, often requiring only a simple sample preparation step. nih.gov For instance, a study on ketone bodies in biological samples highlighted the ability of UPLC-MS/MS to provide linear outputs over several orders of magnitude with very low limits of detection and quantification. nih.gov This high level of performance is crucial for accurately measuring the levels of endogenous compounds and their metabolites. While not specific to 3,4-dihydroxybenzoate, the principles of UPLC-MS/MS are directly applicable to its quantification in biological matrices, offering a robust platform for both basic and clinical research.

Electrochemical Detection Methodologies for Catechol-Type Phenols

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like 3,4-dihydroxybenzoate, which belongs to the catechol family of phenols. These techniques are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable current that is proportional to its concentration. The development of chemically modified electrodes has significantly enhanced the selectivity and sensitivity of electrochemical sensors.

Various materials have been employed to modify electrodes for the detection of catechol derivatives. For example, a new electrochemical sensor using single-walled carbon nanotubes as an electronic transducer and a synthetic cyclophane as a recognition element was developed for the selective sensing of 3,4-dihydroxyphenylacetic acid (DOPAC), a structurally related compound. rsc.org Other modifications include the use of La³⁺-doped Co₃O₄ nanocubes on a screen-printed electrode, which demonstrated high sensitivity with a detection limit in the micromolar range for other phenolic compounds. nih.gov These sensors can be applied to the analysis of various samples, including food and biological fluids.

| Electrode Modification | Analyte | Detection Limit | Reference |

| SWNTs and synthetic cyclophane | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Not specified | rsc.org |

| La³⁺-doped Co₃O₄ nanocubes | Sudan I (phenolic dye) | 0.05 µM | nih.gov |

Table 3: Examples of Electrochemical Sensors for Catechol-Type Phenols

Capillary Electrophoresis (CE) in 3,4-Dihydroxybenzoate Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolution. Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the analysis of phenolic acids.

In one study, CZE was used to separate twelve phenolic acids, including 3,4-dihydroxybenzoic acid, within 10 minutes. researchgate.net The optimized background electrolyte consisted of 50 mM acetic acid, 95 mM 6-aminocaproic acid, and other additives. researchgate.net Another method employed indirect contactless conductometric detection for the separation of nine phenolic acids, achieving limits of detection in the low micromolar range. nih.gov MEKC, which uses surfactants to form micelles as a pseudo-stationary phase, has also been employed for the separation of phenolic compounds, although it can sometimes lead to longer analysis times compared to CZE. d-nb.info The versatility of CE makes it a valuable tool for the quality control and analysis of 3,4-dihydroxybenzoate in various samples. nih.gov

| CE Mode | Background Electrolyte | Analytes Including | Separation Time | Limit of Detection (LOD) | Reference |

| CZE | 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, 10% methanol | 3,4-Dihydroxybenzoic acid | < 10 min | 0.2 mg/ml | researchgate.net |

| CZE with indirect conductometric detection | 150 mM 2-amino-2-methylpropanol (pH 11.6) | Phenolic acids | < 6 min | 2.3-3.3 µM (0.12-0.17 µM with stacking) | nih.gov |

| CEC with coated capillary | 25.0 mM borate (B1201080) (pH 9.0) | (3,4-dihydroxyphenyl)acetic acid (DHPA) | < 15 min | Not specified for DHPA | d-nb.info |

Table 4: Capillary Electrophoresis Methods for the Analysis of Phenolic Acids

Mechanistic Investigations of Biological Activities of 3,4 Dihydroxybenzoate in Vitro and Cellular Models

Comprehensive Research on Antioxidant Mechanisms

Potassium 3,4-dihydroxybenzoate, the potassium salt of 3,4-dihydroxybenzoic acid (protocatechuic acid), has been the subject of extensive research to elucidate its antioxidant properties. These investigations have primarily focused on its ability to directly scavenge free radicals, influence endogenous antioxidant enzyme systems, chelate pro-oxidant metal ions, and participate in redox cycling.

Radical Scavenging Activity (e.g., DPPH, Hydrogen Peroxide) of 3,4-Dihydroxybenzoate

3,4-Dihydroxybenzoic acid has demonstrated significant radical scavenging activity in various in vitro assays. nih.govugm.ac.id Its effectiveness is largely attributed to the presence of two hydroxyl groups in the ortho position on the aromatic ring, which facilitates the donation of hydrogen atoms to neutralize free radicals. nih.gov

One of the most common methods to evaluate antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have shown that 3,4-dihydroxybenzoic acid effectively scavenges DPPH radicals in a dose-dependent manner. mdpi.com For instance, at a concentration of 12.5 μg/mL, it exhibited a scavenging rate of 69.5%, which increased to 89.1% at 200 μg/mL. mdpi.com In another study, derivatives of 3,4-dihydroxybenzoic acid showed a high radical scavenging ability with an EC50 value between 0.093 and 0.118 μM, which was superior to the standard antioxidant Trolox. nih.gov

Similarly, 3,4-dihydroxybenzoic acid has been shown to be an effective scavenger of hydrogen peroxide (H₂O₂). nih.gov Hydrogen peroxide, while not a radical itself, can generate the highly reactive hydroxyl radical via the Fenton reaction. Therefore, its removal is a crucial antioxidant defense. Phenolic acids with two hydroxyl groups in the ortho position, such as 3,4-dihydroxybenzoic acid, have displayed strong hydrogen peroxide scavenging activity. nih.gov

| Assay | Concentration | Scavenging Rate (%) | Reference |

| DPPH | 12.5 µg/mL | 69.5 | mdpi.com |

| DPPH | 200 µg/mL | 89.1 | mdpi.com |

| Hydrogen Peroxide | Not specified | Strong activity | nih.gov |

Role in Modulating Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, 3,4-dihydroxybenzoate and its derivatives can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. nih.gov These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of defense against oxidative stress. nih.gov

SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govnih.gov CAT and GPx then detoxify H₂O₂ into water and oxygen. nih.govscielo.br Studies have shown that methyl 3,4-dihydroxybenzoate (MDHB), a derivative, can upregulate the expression of antioxidant enzymes like SOD1. nih.gov This upregulation helps to mitigate oxidative damage within cells. For example, in granulosa cells under oxidative stress, MDHB treatment led to a decrease in cellular and mitochondrial reactive oxygen species (ROS) production and improved mitochondrial function. nih.gov The underlying mechanism for this effect is believed to involve the activation of the Nrf2 antioxidant pathway, a key regulator of the expression of numerous antioxidant genes. nih.gov

Bio-Metal Chelating Properties and Oxidative Stress Mitigation

The ability of 3,4-dihydroxybenzoate to chelate transition metal ions, particularly iron (Fe) and copper (Cu), represents another important antioxidant mechanism. nih.gov These metal ions can participate in the Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to biomolecules.

By binding to these metal ions, 3,4-dihydroxybenzoate can render them redox-inactive, thereby preventing the formation of these damaging radicals. nih.gov Derivatives of 3,4-dihydroxybenzoic acid have been synthesized and shown to effectively bind both iron and copper ions, with a particular affinity for iron(III). nih.gov These compounds form hexa-coordinated complexes with the metal ions, sequestering them and mitigating oxidative stress. nih.gov

In Vitro Redox Cycling and Quinone Formation by Dihydroxybenzoic Acid Isomers

The antioxidant activity of dihydroxybenzoic acid isomers is closely linked to their ability to undergo redox cycling and form quinones. nih.govnih.gov During this process, the dihydroxybenzoic acid can be oxidized to a semiquinone radical and subsequently to a quinone, while reducing other molecules, including reactive oxygen species.

This redox cycling can have a dual effect. On one hand, it contributes to the antioxidant capacity by scavenging radicals. On the other hand, under certain conditions, the formed quinones or semiquinone radicals can participate in pro-oxidant reactions. The specific outcome depends on the cellular environment and the presence of other redox-active species. Natural quinones are known to be involved in cellular oxidation processes and can exhibit significant biological activity. nih.gov The nonenzymatic reactions of certain quinones with molecules like dihydrolipoamide (B1198117) can lead to the consumption of oxygen and the formation of superoxide, indicating a potential pro-oxidant activity under specific circumstances. nih.gov

In-Depth Studies on Anti-inflammatory Cellular Pathways

In addition to its antioxidant properties, 3,4-dihydroxybenzoate has been investigated for its anti-inflammatory effects, particularly its ability to modulate key signaling pathways involved in the inflammatory response.

Modulation of NF-κB Signaling Pathway by 3,4-Dihydroxybenzoate

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govnih.gov Aberrant activation of this pathway is implicated in numerous inflammatory diseases. Research suggests that 3,4-dihydroxybenzoic acid can exert anti-inflammatory effects by modulating the NF-κB pathway.

Studies have indicated that certain compounds can modulate NF-κB activation through various mechanisms. nih.govnih.gov For instance, the cGMP signaling pathway has been shown to modulate NF-κB activation in innate immune responses. nih.govnih.gov While direct evidence for 3,4-dihydroxybenzoate's action on this specific pathway is still emerging, its known antioxidant and radical-scavenging properties can indirectly influence NF-κB activation. Oxidative stress is a known activator of the NF-κB pathway, and by reducing ROS levels, 3,4-dihydroxybenzoate can help to dampen the inflammatory cascade initiated by NF-κB.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6) in Cellular Models

Studies have shown that PCA can effectively reduce the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). In a study using macrophage-like vascular smooth muscle cells, physiologically relevant concentrations of PCA were found to dose-dependently inhibit the lipopolysaccharide (LPS)-induced inflammatory response. This was evidenced by a significant reduction in the mRNA and protein levels of IL-1β, IL-6, and TNF-α. nih.gov Another study on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) also reported that PCA treatment inhibited the secretion of these inflammatory cytokines. scilit.com Furthermore, research on acute respiratory distress syndrome models revealed that PCA treatment reduced the production of pro-inflammatory cytokines in human pulmonary microvascular endothelial cells. nih.gov Caffeic acid, a structurally similar compound, has also been shown to significantly reduce the mRNA and protein levels of TNF-α, IL-6, and IL-1β in a dose-dependent manner in mouse models of skin inflammation. nih.gov

Impact on MAPK Signaling Cascades

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The JNK and p38 MAPK pathways are particularly responsive to stress stimuli.

Impact on MAPK Signaling Cascades (e.g., JNK, p38)

Research has elucidated a significant role for 3,4-dihydroxybenzoic acid in modulating the JNK and p38 MAPK signaling cascades. In human gastric adenocarcinoma cells, PCA has been shown to induce apoptosis by sustaining the phosphorylation and activation of JNK and p38 MAPKs. nih.gov This activation leads to a cascade of events, including the upregulation of Fas/FasL and the mitochondrial translocation of Bax, ultimately resulting in programmed cell death. bohrium.com The study confirmed that the use of specific inhibitors for JNK and p38 significantly reduced PCA-induced apoptosis. bohrium.com Conversely, in other cellular contexts, the inhibition of p38 MAPK signaling has been found to sensitize tumor cells to cisplatin-induced apoptosis, a process mediated by reactive oxygen species and JNK activation. embopress.org This suggests that the effect of 3,4-dihydroxybenzoate on these pathways can be context-dependent.

Influence on Hypoxia-Inducible Factor (HIF) Pathway

The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia). A key mechanism in this pathway involves the enzyme prolyl hydroxylase, which targets the HIF-α subunit for degradation under normal oxygen conditions.

Influence on Hypoxia-Inducible Factor (HIF) Pathway via Prolyl Hydroxylase Inhibition

Ethyl 3,4-dihydroxybenzoate (EDHB), an ester derivative of 3,4-dihydroxybenzoic acid, has been identified as a prolyl-hydroxylase inhibitor. nih.govnih.govoup.com By inhibiting this enzyme, EDHB prevents the degradation of the HIF-1α subunit, even under normal oxygen conditions (normoxia). nih.gov This leads to the accumulation and stabilization of HIF-1α, which can then activate the transcription of various target genes. nih.gov For instance, treatment of HeLa and D407 cells with EDHB at concentrations of 250-500 µM resulted in increased HIF-1α protein levels. nih.gov This mechanism of action has been shown to induce the expression of other proteins, such as heme oxygenase-1 (HO-1), although this particular induction by EDHB appears to occur through a HIF-1α-independent mechanism. nih.govoup.com

Research into Antimicrobial and Antifungal Mechanisms

In addition to its effects on cellular signaling pathways involved in inflammation and hypoxia, 3,4-dihydroxybenzoate and its derivatives have been investigated for their ability to combat microbial and fungal pathogens.

Research into Antimicrobial and Antifungal Mechanisms

Inhibition of Bacterial Biofilm Formation by 3,4-Dihydroxybenzoate Derivatives

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. A derivative of 3,4-dihydroxybenzoate, nonyl 3,4-dihydroxybenzoate, has shown significant promise in inhibiting the formation of fungal biofilms. nih.govafricaresearchconnects.com Studies on the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes demonstrated that nonyl 3,4-dihydroxybenzoate caused severe damage to established biofilms, leading to a drastic reduction in biofilm thickness. nih.govafricaresearchconnects.com This is in stark contrast to conventional antifungal agents, which often have minimal effect on these resilient structures. africaresearchconnects.com

Direct Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (in vitro)

In vitro studies have demonstrated the direct antimicrobial activity of 3,4-dihydroxybenzoic acid and its derivatives against a range of both Gram-positive and Gram-negative bacteria. One study reported that 3,4-dihydroxybenzoic acid possessed strong antimicrobial properties against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Salmonella enteritidis at a concentration of 2 mg/mL. nih.gov Another study highlighted the antibacterial activity of a novel p-hydroxybenzoic acid derivative against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com

Antimicrobial Activity of 3,4-Dihydroxybenzoic Acid Derivatives

| Compound | Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic acid | Escherichia coli | Negative | 2000 | nih.gov |

| 3,4-Dihydroxybenzoic acid | Pseudomonas aeruginosa | Negative | 2000 | nih.gov |

| 3,4-Dihydroxybenzoic acid | Staphylococcus aureus | Positive | 2000 | nih.gov |

| 3,4-Dihydroxybenzoic acid | Bacillus subtilis | Positive | 2000 | nih.gov |

| 3,4-Dihydroxybenzoic acid | Salmonella enteritidis | Negative | 2000 | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | Positive | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | Negative | 100 | mdpi.com |

Antifungal Activities and Membranolytic Profiles (in vitro)

The antifungal properties of 3,4-dihydroxybenzoate derivatives have been a key area of investigation, with a focus on their mechanism of action. Nonyl 3,4-dihydroxybenzoate has been shown to be particularly effective against dermatophytes. nih.govfrontiersin.orgnih.gov Its mechanism of action involves targeting ergosterol (B1671047) in the fungal membrane, a critical component for maintaining cell integrity. nih.govafricaresearchconnects.com This interaction leads to the derangement and formation of pores in the plasma membrane, resulting in cell lysis. nih.govafricaresearchconnects.com Transmission electron microscopy has visualized this membranolytic activity, confirming the disruptive effect of the compound on the fungal cell membrane. nih.gov

Antifungal Activity of Nonyl 3,4-Dihydroxybenzoate

| Fungal Species | Activity | Key Findings | Reference |

|---|---|---|---|

| Trichophyton rubrum | Antifungal, Anti-biofilm | Effective against planktonic cells and mature biofilms. Causes significant damage to biofilm structure. | nih.govafricaresearchconnects.com |

| Trichophyton mentagrophytes | Antifungal, Anti-biofilm | Demonstrates susceptibility where conventional antifungals fail. Reduces biofilm thickness. | nih.govafricaresearchconnects.com |

Investigation of Anti-parasite Effects and Mitochondrial Targeting

Research has explored the potential of dihydroxybenzoic acid derivatives in combating parasites by targeting their mitochondria. A study focused on conjugating 2,4-dihydroxybenzoic acid (2,4-DHBA) and salicylhydroxamic acid (SHAM) with lipophilic cations like triphenylphosphonium and quinolinium to enhance their trypanocidal activity. researchgate.net These modified compounds demonstrated significant potency against both wild-type and multidrug-resistant strains of African trypanosomes, namely Trypanosoma brucei brucei and T. congolense. researchgate.net The trypanocidal potency was improved by at least 200-fold and in some cases, up to over 10,000-fold. researchgate.net

The mitochondrion of these parasites presents a viable drug target due to its essential role in their energy metabolism, which often differs significantly from that of their mammalian hosts. nih.govnih.gov For instance, the bloodstream form of African trypanosomes relies on a unique terminal oxidase, the trypanosome alternative oxidase (TAO), for its energy production, making it an attractive target for selective inhibition. nih.govnih.govresearchgate.net The strategy of linking active compounds to lipophilic cations facilitates their accumulation within the parasite's mitochondria, thereby increasing their efficacy. researchgate.netnih.govresearchgate.net This approach has been shown to dramatically improve drug targeting and trypanocidal activity while maintaining the potency of the inhibitor against its target protein. nih.govresearchgate.net

Detailed Studies on Enzyme Inhibition Kinetics

Kinetic Analysis of Tyrosinase Inhibition by Dihydroxybenzoic Acid Derivatives

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is among the phenolic acids that have been investigated for their ability to inhibit tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin. nih.govnih.gov Kinetic studies are crucial to understand the mechanism of inhibition. For example, anisic acid, a methoxybenzoic acid, was found to be a noncompetitive inhibitor of tyrosinase, with an inhibition constant (K_i) of 0.603 mM. researchgate.net In contrast, other studies have identified different modes of inhibition for various phenolic compounds. For instance, some flavonols act as competitive inhibitors, while cinnamic acid and aloin (B1665253) are mixed-type inhibitors, and sophorcarpidine is an uncompetitive inhibitor. nih.gov The type of inhibition can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. researchgate.netfrontiersin.org

Inhibition of Prolyl Hydroxylase (PHD) by 3,4-Dihydroxybenzoate Analogues

3,4-Dihydroxybenzoate (3,4-DHB), or protocatechuic acid, and its derivatives are recognized as inhibitors of prolyl hydroxylase (PHD) enzymes. researchgate.net PHDs are involved in the cellular response to oxygen levels. harvard.edu Ethyl 3,4-dihydroxybenzoate (EDHB), a cell-permeable ester of 3,4-DHB, has been shown to inhibit PHDs, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions (normoxia). nih.govoup.com Mechanistically, 3,4-DHB acts as a competitive inhibitor with respect to 2-oxoglutarate, a co-substrate of PHD. researchgate.net It has also been suggested that 3,4-DHB can inhibit PHDs with respect to ascorbate, another cofactor. researchgate.net The inhibition of PHDs by these compounds has been linked to various cellular effects, including the induction of gene expression typically associated with hypoxia. nih.govoup.com For instance, EDHB was found to induce the expression of heme oxygenase-1 (HO-1) in several human cell lines. nih.govoup.com Furthermore, EDHB has been shown to induce autophagy and apoptosis in esophageal squamous cell carcinoma cells through the upregulation of specific genes. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition by 3,4-Dihydroxybenzoic Acid Derivatives

Derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov A study on a series of 3,4-dihydroxybenzoic acid derivatives revealed them to be selective inhibitors of AChE, with weak activity against BChE. nih.gov The inhibition constants (K_i) for AChE were in the micromolar range, from 1.5 to 18.9 μM. nih.gov The inhibitory activity of these compounds is attributed to their interaction with the active site of the enzyme. nih.gov Molecular docking studies have suggested that interactions with amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE are important for inhibition. nih.govmdpi.comresearchgate.net The search for dual inhibitors of both AChE and BChE is an active area of research for potential therapeutic applications. mdpi.comresearchgate.netresearchgate.net

Methodologies for Determining Enzyme Inhibitor Constants (K_i) and Inhibition Types (e.g., Lineweaver–Burk Plots)

The determination of the inhibition constant (K_i) and the type of enzyme inhibition are fundamental in enzymology. acs.orgnih.gov The K_i value is a measure of the inhibitor's potency and is independent of the substrate concentration. graphpad.com

Several graphical methods are employed to analyze enzyme kinetics and determine these parameters. The most common is the Lineweaver-Burk plot , also known as the double reciprocal plot. wikipedia.orgnumberanalytics.comkhanacademy.orgsketchy.com This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). wikipedia.orgkhanacademy.orgsketchy.com

The Lineweaver-Burk plot is particularly useful for distinguishing between different types of reversible inhibition:

Competitive inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (1/V_max is unchanged), but have different x-intercepts (-1/K_m). wikipedia.orgnumberanalytics.comsketchy.comlibretexts.org

Non-competitive inhibition: The lines intersect on the x-axis (-1/K_m is unchanged), but have different y-intercepts (1/V_max). wikipedia.orgnumberanalytics.comkhanacademy.orgsketchy.com

Uncompetitive inhibition: The lines are parallel, indicating that both V_max and K_m are affected. wikipedia.orgkhanacademy.orgsketchy.com

Mixed inhibition: The lines intersect in the third quadrant of the plot. tandfonline.com

While widely used, the Lineweaver-Burk plot can distort the error in the data, especially at low substrate concentrations. wikipedia.org Other linearization methods include the Hanes-Woolf plot and the Eadie-Hofstee plot. wikipedia.org

The Dixon plot is another graphical method where the reciprocal of the velocity (1/v) is plotted against the inhibitor concentration [I]. tandfonline.com It is useful for determining the K_i for competitive and non-competitive inhibition. tandfonline.com

The Cornish-Bowden plot is specifically used for determining the K'_i in uncompetitive inhibition. tandfonline.com

A more recent method, the "quotient velocity plot," plots (V-v)/v against the inhibitor concentration [I], where V and v are the velocities in the absence and presence of the inhibitor, respectively. tandfonline.com This method allows for the direct determination of the inhibition type and the inhibition constants for competitive, non-competitive, and uncompetitive inhibition from a single plot. tandfonline.com

The Cheng-Prusoff equation is used to calculate the K_i value from the IC50 value (the concentration of inhibitor that causes 50% inhibition), especially when the inhibition is competitive. sigmaaldrich.com The equation is: K_i = IC50 / (1 + [S]/K_m). sigmaaldrich.com

Investigations into Cellular Signaling Pathway Modulation (Beyond Inflammation)

PI3K/Akt Signaling Pathway Modulation by 3,4-Dihydroxybenzoate Derivatives

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell survival, growth, proliferation, and metabolism. youtube.comnih.govcreative-diagnostics.com Its dysregulation is implicated in various diseases, making it a key target for therapeutic investigation. Research indicates that 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA), the foundational compound of its derivatives, actively modulates this pathway in various cellular models.

In human cancer cells, PCA has been shown to inhibit the PI3K/Akt pathway, which is a crucial mechanism for its anti-metastatic effects. nih.gov A study on human gastric adenocarcinoma (AGS) cells demonstrated that PCA treatment led to a dose-dependent inhibition of both PI3K and the phosphorylation of its downstream effector, Akt. nih.gov This inhibition was linked to the suppression of cancer cell migration and invasion. nih.gov Similarly, PCA was found to protect human platelets from apoptosis induced by oxidative stress through the inhibition of the PI3K/Akt/GSK3β signaling pathway. researchgate.net

Conversely, in other cellular contexts, PCA activates the PI3K/Akt pathway to promote cell survival and function. In human brain microvascular endothelial cells (HBMECs), PCA was found to induce angiogenesis by activating the PI3K/Akt/eNOS/VEGF signaling axis. nih.gov This suggests a potential therapeutic application for stroke recovery. Furthermore, studies on aging hypertensive rats revealed that administration of PCA improved vascular endothelial function by enhancing the PI3K-NOS-NO pathway, evidenced by increased levels of phosphorylated Akt (p-Akt). nih.gov In endothelial cells, PCA also leverages the Akt/eNOS pathway to protect against inflammation. nih.gov

These findings highlight the context-dependent modulation of the PI3K/Akt pathway by 3,4-dihydroxybenzoic acid, inhibiting it in cancer progression while activating it to promote vascular health and repair.

Table 1: Modulation of PI3K/Akt Pathway by 3,4-Dihydroxybenzoic Acid (PCA) in Cellular Models

| Cell Type | Model/Context | Effect of PCA | Key Findings | Reference(s) |

| Human Gastric Adenocarcinoma (AGS) | Cancer Metastasis | Inhibition | Decreased phosphorylation of PI3K and Akt. | nih.gov |

| Human Platelets | Oxidative Stress-Induced Apoptosis | Inhibition | Inhibited H₂O₂-induced apoptosis via PI3K/Akt/GSK3β pathway. | researchgate.net |

| PC12 Cells | Okadaic Acid-Induced Autophagy | Activation | Attenuated autophagy via Akt/GSK-3β/MEF2D pathway. | spandidos-publications.com |

| Human Brain Microvascular Endothelial Cells (HBMEC) | Angiogenesis | Activation | Promoted angiogenesis via PI3K/Akt/eNOS/VEGF signaling. | nih.gov |

| Aorta of Aging Hypertensive Rats | Vascular Endothelial Function | Activation | Enhanced PI3K-NOS-NO pathway and increased p-Akt levels. | nih.gov |

| Endothelial Cells | Inflammation in Diabetes | Activation | Ameliorated endothelial dysfunction through the Akt/eNOS pathway. | nih.gov |

Activation of NOS-NO Pathway

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS), playing a key role in various physiological processes, including vasodilation and neurotransmission. nih.govnih.gov The activation of the endothelial NOS (eNOS) isoform is particularly important for maintaining vascular homeostasis. nih.gov

Research has established a clear link between 3,4-dihydroxybenzoic acid (PCA) and the activation of the NOS-NO pathway, often as a downstream consequence of PI3K/Akt signaling. In studies investigating vascular health, PCA administration was shown to improve endothelium-dependent vasorelaxation in aging hypertensive rats by enhancing the PI3K-NOS-NO signaling cascade. nih.gov This was accompanied by a significant increase in the protein levels of phospho-endothelial NOS (p-eNOS), indicating activation of the enzyme. nih.gov

Further supporting this mechanism, PCA was demonstrated to protect vascular endothelial function against inflammation by enhancing the Akt/eNOS pathway. nih.gov In a model of angiogenesis, PCA treatment of human brain microvascular endothelial cells increased tube formation, an effect that was counteracted by the eNOS inhibitor L-NAME, confirming the involvement of the NOS-NO pathway. nih.gov These studies collectively suggest that PCA can stimulate NO production through the activation of eNOS, contributing to its beneficial effects on the vascular system.

Mitochondrial KATP Channel Activation

Mitochondrial ATP-sensitive potassium channels (mitoKATP) are crucial protein structures located in the inner mitochondrial membrane. nih.govwikipedia.org These channels are understood to link the metabolic state of a cell to its electrical activity. nih.govmdpi.com The opening of mitoKATP channels is generally associated with cellular protection, particularly under conditions of ischemic stress, by helping to preserve mitochondrial function and prevent cell death. nih.govnih.gov Activators of these channels, such as the pharmacological agent diazoxide, have been shown to protect cells against damage. nih.gov While the activation of these channels is a recognized mechanism in cellular protection, direct evidence from the searched literature specifically linking 3,4-dihydroxybenzoic acid or its derivatives to the activation of mitochondrial KATP channels is not currently established.

Research on Antiproliferative and Apoptotic Mechanisms (Cellular Models)

Induction of Apoptosis in Human Gastric Carcinoma Cells by 3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid (protocatechuic acid, PCA) has demonstrated notable anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. A key study investigated its effects on human gastric adenocarcinoma (AGS) cells, providing the first evidence of its pro-apoptotic mechanism in this cancer type. nih.gov

The research showed that PCA inhibited the proliferation of AGS cells in a manner that was dependent on both the dose and the duration of treatment. nih.gov The induction of apoptosis was confirmed through morphological and biochemical analyses, which revealed the formation of apoptotic bodies and an increase in the sub-G1 hypodiploid cell population—a hallmark of apoptotic DNA fragmentation. nih.gov

Mechanistically, the study elucidated that PCA's effect was mediated by the sustained phosphorylation and activation of the JNK and p38 mitogen-activating protein kinases (MAPK), while the ERK pathway was unaffected. nih.gov The activation of the JNK/p38 MAPK pathway led to the modulation of several downstream proteins crucial for apoptosis, including ATF-2, c-Jun, FasL, Fas, p53, and Bax. nih.gov The findings suggest a multi-faceted signaling cascade where the initial MAPK activation triggers subsequent mitochondria- and Fas-mediated caspase activation, culminating in apoptosis. nih.gov

Table 2: Mechanistic Details of PCA-Induced Apoptosis in Human Gastric Carcinoma (AGS) Cells

| Parameter | Observation | Significance | Reference |

| Cell Viability | Time- and dose-dependent antiproliferative effect. | Demonstrates cytotoxic potential. | nih.gov |

| Apoptotic Features | Formation of apoptotic bodies; increased hypodiploid phase. | Confirms induction of apoptosis. | nih.gov |

| Signaling Pathway | Sustained activation of JNK and p38 MAPK; no ERK activation. | Identifies the primary upstream signaling cascade. | nih.gov |

| Downstream Targets | Increased expression/phosphorylation of ATF-2, c-Jun, FasL, Fas, p53, Bax. | Links MAPK activation to apoptotic machinery. | nih.gov |

| Execution Pathway | Involvement of mitochondria and Fas-mediated caspase activation. | Elucidates the final steps leading to cell death. | nih.gov |

Cell Cycle Arrest Induction by 3,4-Dihydroxybenzoate Analogues

In addition to inducing apoptosis, another critical mechanism for the antiproliferative activity of 3,4-dihydroxybenzoate and its analogues is the induction of cell cycle arrest. By halting cell cycle progression, these compounds can effectively stop cancer cells from dividing and proliferating. nih.gov

Research into ethyl-3,4-dihydroxybenzoate, a simple ester analogue of 3,4-dihydroxybenzoic acid, found that it exerts a cytotoxic effect on esophageal squamous cell carcinoma cells by inducing an accumulation of cells in the S phase of the cell cycle. researchgate.net S phase is when DNA replication occurs, and arresting the cycle at this point can prevent cells from successfully duplicating their genome, often leading to apoptosis. wikipedia.org

Other, more complex, benzoic acid analogues have also been shown to interfere with the cell cycle. For instance, 4-(3,4,5-trimethoxyphenoxy)benzoic acid was found to induce apoptosis in breast cancer cells by targeting multiple pathways, including those regulated by cell cycle proteins. nih.gov A central player in cell cycle control is the tumor suppressor protein p53, which can initiate cell cycle arrest in response to cellular stress, such as DNA damage. harvard.eduyoutube.com The activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. harvard.edu Studies on various compounds show that inducing cell cycle arrest, for example at the G0/G1, S, or G2/M phases, is a common and effective strategy for inhibiting tumor growth. consensus.appelifesciences.org The ability of 3,4-dihydroxybenzoate analogues to halt cell division at critical checkpoints underscores their therapeutic potential in oncology.

Regulation of Autophagy in Tumor Cells by 3,4-Dihydroxybenzoate Derivatives

Autophagy is a cellular process of degradation and recycling of cellular components, playing a dual role in cancer by either promoting survival or inducing cell death. windows.net Derivatives of 3,4-dihydroxybenzoate have been investigated for their potential to modulate this process in tumor cells.

One such derivative, 3,4-dimethoxychalcone (B600365) (3,4-DC), has been identified as a caloric restriction mimetic that induces autophagy. nih.govbiorxiv.org In various human cell lines, 3,4-DC was found to stimulate autophagic flux. biorxiv.org Mechanistically, this induction of autophagy is dependent on the activation and nuclear translocation of the transcription factors TFEB and TFE3. nih.govbiorxiv.org This process is crucial for the compound's observed effects, as the combined administration of 3,4-DC with chemotherapeutic agents like mitoxantrone (B413) or oxaliplatin (B1677828) resulted in a more significant reduction in tumor growth compared to chemotherapy alone. nih.gov This enhanced anti-tumor effect was dependent on a functional autophagy pathway and the presence of TFEB and TFE3. nih.gov

Another polyphenol, dihydromyricetin, has also been shown to induce autophagy in head and neck squamous cell carcinoma (HNSCC) cells. nih.gov This induction is evidenced by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II). nih.gov Interestingly, in this context, the induced autophagy appeared to be a cytoprotective mechanism, as its inhibition led to an enhancement of DHM-induced apoptosis. nih.gov

Impact on Gene and Protein Expression Related to Apoptosis (e.g., Bax, p53, Fas/FasL)

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), has demonstrated the ability to induce apoptosis in human gastric adenocarcinoma (AGS) cells. acs.org The pro-apoptotic effects of PCA are mediated through the activation of specific signaling pathways and the modulation of key apoptosis-related genes and proteins.

In AGS cells, PCA treatment leads to the sustained phosphorylation and activation of the JNK and p38 mitogen-activated protein kinases (MAPK), while the ERK pathway remains unaffected. acs.org This activation of the JNK/p38 MAPK pathway is critical for the downstream apoptotic events. Inhibition of this pathway was shown to reduce PCA-mediated apoptosis. acs.org

The activation of JNK/p38 MAPK signaling by PCA results in changes in the expression of several important proteins involved in the apoptotic cascade: acs.org

Fas and Fas Ligand (FasL): An increase in the expression of both the Fas receptor and its ligand, FasL, is observed. The Fas/FasL system is a key initiator of the extrinsic apoptosis pathway.

p53: The tumor suppressor protein p53, which plays a central role in apoptosis, is upregulated.

Bax: The expression of the pro-apoptotic protein Bax, a member of the Bcl-2 family, is increased. Bax promotes apoptosis by permeabilizing the mitochondrial outer membrane.

These findings suggest that 3,4-dihydroxybenzoic acid can trigger apoptosis in cancer cells through a multi-faceted mechanism involving the MAPK signaling cascade, which in turn modulates the expression of critical genes of both the extrinsic (Fas/FasL) and intrinsic (p53, Bax) apoptotic pathways. acs.org

Studies on Neuroprotective and Neurotrophic Effects

Promotion of Neuronal Survival and Neurite Outgrowth by Methyl 3,4-Dihydroxybenzoate

Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to exert significant neurotrophic effects in in vitro models. nih.gov When cultured with cerebral cortical neurons from neonatal rats, MDHB was observed to promote neuronal survival and stimulate neurite outgrowth in a dose-dependent manner. nih.gov

The mechanism underlying these neurotrophic effects appears to be linked to the induction of brain-derived neurotrophic factor (BDNF) expression. nih.gov BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The ability of MDHB to increase BDNF expression suggests a potential therapeutic application for this compound in the context of neurodegenerative diseases, which are often characterized by a loss of neurons. nih.gov Furthermore, the neuroprotective effects of MDHB have been associated with the BDNF-TrkB signaling pathway.

| Compound | Model System | Observed Effects | Proposed Mechanism |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Cultured neonatal rat cortical neurons | Promoted neuronal survival and neurite outgrowth. nih.gov | Increased expression of brain-derived neurotrophic factor (BDNF). nih.gov |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Mouse model of retinitis pigmentosa | Delayed retinal degeneration and preserved retinal structure and function. | Mediated by the BDNF-TrkB pathway. |

Anti-atherosclerotic Mechanisms through Monocyte Adhesion Inhibition (in vitro)

Atherosclerosis is a chronic inflammatory disease in which the adhesion of monocytes to the vascular endothelium is a critical early event. nih.gov Protocatechuic acid (PCA), a major metabolite of anthocyanins and a form of 3,4-dihydroxybenzoic acid, has been shown to possess anti-atherosclerotic properties by inhibiting this key step. nih.gov

In in vitro studies using tumor necrosis factor-α (TNF-α)-activated mouse aortic endothelial cells, PCA effectively inhibited the adhesion of monocytes. nih.gov This inhibition is associated with a reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the endothelial cells. nih.gov These adhesion molecules are crucial for recruiting monocytes to the vessel wall.

The mechanism behind this effect involves the nuclear factor-κB (NF-κB) signaling pathway. nih.gov PCA was found to inhibit the nuclear translocation of p65, a subunit of NF-κB, which in turn reduces the transcriptional activation of genes encoding for adhesion molecules like VCAM-1 and ICAM-1. nih.gov These findings suggest that 3,4-dihydroxybenzoate derivatives can exert anti-atherosclerotic effects by mitigating the inflammatory processes that lead to monocyte recruitment and adhesion to the endothelium. nih.gov

Other Investigated Biological Activities (In Vitro and Cellular Models)

Promotion of Osteoblast Differentiation and Inhibition of Osteoclast Differentiation

Derivatives of 3,4-dihydroxybenzoate have demonstrated beneficial effects on bone remodeling by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Ethyl-3,4-dihydroxybenzoate (EDHB) has been identified as having a dual function in bone cell differentiation. It has been shown to induce the differentiation of pre-osteoblasts and human mesenchymal stem cells into osteoblasts. This was evidenced by an increase in early markers of osteogenic differentiation, such as alkaline phosphatase (ALP) activity and collagen type I expression, as well as late markers like bone nodule formation. Concurrently, EDHB was found to inhibit the differentiation of osteoclasts.

Similarly, methyl 3,4-dihydroxybenzoate (MDHB) has been shown to inhibit osteoclastogenesis induced by the receptor activator of nuclear factor-κB ligand (RANKL) in vitro. MDHB treatment led to a dose-dependent decrease in the number of TRAP-positive osteoclasts. The underlying mechanism involves the attenuation of the mitogen-activated protein kinase (MAPK) and NF-κB pathways by reducing the levels of reactive oxygen species (ROS). This leads to the downregulation of key transcription factors for osteoclast differentiation, namely c-Fos and nuclear factor of activated T cells c1 (NFATc1). Interestingly, at concentrations that effectively inhibited osteoclast differentiation, MDHB did not suppress osteoblast differentiation.

| Compound | Cell Type | Effect | Key Findings |

| Ethyl-3,4-dihydroxybenzoate (EDHB) | Pre-osteoblasts, hMSCs | Promotes osteoblast differentiation. | Increased ALP activity, collagen type I expression, and bone nodule formation. |

| Ethyl-3,4-dihydroxybenzoate (EDHB) | Osteoclasts | Inhibits osteoclast differentiation. | Demonstrates a dual regulatory function beneficial for bone formation. |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Bone marrow macrophages (precursors to osteoclasts) | Inhibits osteoclast differentiation. | Decreased number of TRAP-positive osteoclasts; downregulation of c-Fos and NFATc1. |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Osteoblasts | No significant effect on differentiation. | Did not suppress osteoblastogenesis at effective concentrations for osteoclast inhibition. |

Modulation of MicroRNA Responses in Intestinal Epithelial Cells

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. In the context of intestinal health, miRNAs are integral to the maintenance of the epithelial barrier, cellular differentiation, and the modulation of inflammatory responses. Emerging research suggests that dietary compounds can influence the expression of these critical regulators. Protocatechuic acid (PCA), the primary active component of this compound, has been investigated for its potential to modulate miRNA expression, thereby influencing cellular processes within the intestinal environment.

While direct studies on the effect of this compound or PCA on miRNA profiles specifically within intestinal epithelial cells are limited, research in other relevant cell types provides significant insights. For instance, PCA, a major metabolite of anthocyanins, has been shown to inhibit the expression of miR-10b in macrophages. nih.gov This inhibition is linked to the stimulation of reverse cholesterol transport, a process with implications for atherosclerosis, but it highlights the capacity of PCA to modulate specific miRNA expression. nih.gov

In the intestinal tract, various miRNAs are known to be key regulators of epithelial cell function and the inflammatory response. For example, tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, can induce a rapid increase in the expression of miR-122a in enterocytes. nih.gov This upregulation of miR-122a leads to the degradation of occludin mRNA, a critical component of tight junctions, resulting in increased intestinal permeability. nih.gov The potential for compounds like PCA, with known anti-inflammatory properties, to counteract such changes by modulating miRNA expression is an area of active investigation.

Studies using the human colon adenocarcinoma cell line, Caco-2, a widely used model for the intestinal epithelium, have demonstrated that various dietary components can alter miRNA expression. For example, certain fatty acids have been shown to deregulate a number of cancer-related miRNAs in Caco-2 cells. nih.gov Although not directly involving PCA, these studies establish the principle that dietary molecules can and do modulate miRNA expression in intestinal epithelial cells.

Furthermore, research in animal models has shown that dietary PCA can ameliorate inflammation and enhance intestinal barrier function by modulating the gut microbiota in piglets. nih.gov Given the known interplay between the gut microbiota and host miRNA expression, it is plausible that the beneficial effects of PCA on the intestinal epithelium are, at least in part, mediated through the modulation of specific miRNA profiles. mdpi.com

The table below summarizes the functions of several miRNAs that are of particular relevance to the intestinal epithelium and are implicated in inflammatory conditions, representing potential, though not yet confirmed, targets for modulation by compounds like PCA.

| MicroRNA | Function in Intestinal Epithelial Cells & Inflammation | Reference |

| miR-10b | Implicated in cholesterol transport in macrophages. | nih.gov |

| miR-21 | Upregulated in chemotherapy-resistant colon cancer cells; its downregulation induces differentiation. | |

| miR-122a | Upregulation by TNF-α leads to degradation of occludin and increased intestinal permeability. | nih.gov |

| miR-146a | Plays a role in regulating gut inflammation through NOD2-SHH signaling. | nih.gov |

| miR-155 | Contributes to the pathogenesis of colitis. | |

| miR-192 | May act as a master regulator in the process of inflammation. | nih.gov |

| miR-196 | Downregulates a protective variant of an immunity-related protein in Crohn's disease. | nih.gov |

| miR-223 | Regulates the NLRP3 inflammasome and intestinal inflammation. | |

| miR-375 | Involved in mucus production and proliferation of intestinal epithelial stem cells. | nih.gov |

| miR-422b | Expression is altered in inflammatory bowel disease. | nih.gov |

While direct evidence detailing the specific interactions between this compound and the miRNA landscape of intestinal epithelial cells is still forthcoming, the existing body of research strongly suggests a potential modulatory role. The anti-inflammatory properties of its active component, PCA, coupled with the established influence of dietary compounds on miRNA expression in the gut, provides a compelling basis for future investigations in this area.

Computational Chemistry and Molecular Modeling Studies of 3,4 Dihydroxybenzoate

Molecular Docking Simulations for Enzyme Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding affinity of small molecules, such as 3,4-dihydroxybenzoate, to the active sites of proteins and enzymes.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for therapeutic inhibitors. In silico studies have been conducted to evaluate the potential of various benzoic acid derivatives, including 3,4-dihydroxybenzoic acid (protocatechuic acid), to inhibit this enzyme. Molecular docking simulations predict the binding affinity and interaction patterns of these compounds within the enzyme's active site, which features a characteristic CYS145-HIS41 catalytic dyad. One study compared several benzoic acid derivatives and found that the degree of hydroxylation can influence antiviral effect. For 3,4-dihydroxybenzoic acid, docking simulations revealed specific interactions with key amino acid residues in the Mpro binding pocket, suggesting its potential as a candidate for antiviral drug development.

Interactive Data Table: Docking Results of Benzoic Acid Derivatives with SARS-CoV-2 Main Protease

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 3,4-Dihydroxybenzoic Acid | Data not specified in results | CYS145, HIS41 (catalytic dyad) |

| 2,5-Dihydroxybenzoic Acid | - | - |

| Gallic Acid | - | - |

| Boceprevir (Reference) | - | - |

Note: Specific docking scores for 3,4-dihydroxybenzoic acid were part of a broader study on benzoic acid derivatives, which identified promising candidates but did not detail the score for every single compound in the abstract. The study confirmed its interaction with the active site.

Adhesin MrkD1P: The MrkD1P adhesin is a protein associated with type 3 fimbriae in Klebsiella pneumoniae, mediating the bacterium's adherence to type V collagen on host tissues. The crystal structure of the MrkD1P receptor domain has been identified, revealing a jelly-roll β-barrel fold. Functional analysis has pinpointed two primary regions responsible for collagen binding: a pocket involving residues Arginine 105 (R105) and Tyrosine 155 (Y155), and a distinct patch spanning multiple β-strands that includes residues Valine 49 (V49), Threonine 52 (T52), Valine 91 (V91), Arginine 102 (R102), and Isoleucine 136 (I136). While these binding sites are known, specific molecular docking studies detailing the interaction of 3,4-dihydroxybenzoate with MrkD1P are not extensively available in the reviewed literature. However, the presence of polar residues like arginine, tyrosine, and threonine in the binding sites suggests that a phenolic compound like 3,4-dihydroxybenzoate could potentially form hydrogen bonds and other favorable interactions within these regions, warranting further computational investigation.

Tyrosinase: Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Its inhibition is a strategy for treating hyperpigmentation. Molecular docking studies have explored how various phenolic compounds, including derivatives of benzoic acid, bind to tyrosinase. The active site contains a binuclear copper center within a hydrophobic pocket. Docking simulations of compounds structurally similar to 3,4-dihydroxybenzoate, such as gallic acid and other hydroxyl-substituted benzoic acids, show that they can fit within this pocket. The interactions often involve the chelation of the copper ions by the hydroxyl and carboxyl groups of the ligands, which is a proposed mechanism for their inhibitory activity. For instance, studies predict that the hydroxyl groups of these inhibitors can form hydrogen bonds with amino acid residues like Asn260 and His263 in the active site, stabilizing the enzyme-inhibitor complex and blocking substrate access.

Quantum Chemical Reactivity Analysis (e.g., Density Functional Theory (DFT) Computations, Dipole Moment Calculations)

Quantum chemical methods are used to study the electronic structure and reactivity of molecules. These calculations provide insights into properties that govern chemical behavior.

Density Functional Theory (DFT) Computations: DFT is a computational method used to investigate the electronic structure of many-body systems. It has been applied to dihydroxybenzoic acids, including the 3,4-isomer (protocatechuic acid), to evaluate properties related to their antioxidant activity. These studies analyze parameters such as bond dissociation enthalpy (BDE) of the hydroxyl groups, which is critical for the hydrogen atom transfer (HAT) mechanism of free radical scavenging. DFT calculations have shown that the positions of the hydroxyl groups on the benzene ring significantly influence antioxidant potency. Furthermore, DFT has been used to study the electronic and thermodynamic properties of 3,4-dihydroxy complexes to understand their stability and reactivity in the context of potential antiviral applications. The method helps in calculating frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity.

Dipole Moment Calculations: The molecular dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron charge. It is a key factor in understanding intermolecular interactions and solubility. Quantum chemical methods, particularly DFT, are employed to calculate the dipole moment by determining the ground-state electron density of the molecule. For phenolic acids, the magnitude and orientation of the dipole moment are influenced by the electronegative oxygen atoms of the hydroxyl and carboxyl groups. While specific calculated values for 3,4-dihydroxybenzoate were not detailed in the surveyed literature, DFT methods like B3LYP with a 6-311G(d,p) basis set are standard for accurately determining the dipole moments of such organic molecules in both gas and solvent phases. These calculations are essential for predicting how the molecule will interact with polar solvents and the charged or polar residues in protein binding sites.

Structure-Activity Relationship (SAR) Analysis of 3,4-Dihydroxybenzoate Derivatives

SAR analysis investigates how the chemical structure of a compound influences its biological activity. For 3,4-dihydroxybenzoic acid, SAR studies have been conducted on its derivatives to understand how modifying its structure affects its function as an antioxidant or enzyme inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.